1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester

GABA receptor pharmacology regioisomer selectivity CNS drug discovery

Researchers targeting GABA_A receptors or ibrutinib synthesis must select the correct regioisomer: the 3-hydroxy-4-carboxylic acid scaffold determines GABA receptor agonism (IC₅₀ ≈ 22 μM), while the 4-hydroxy-3-carboxylic acid regioisomer targets uptake inhibition-a distinction with documented pharmacological consequences. • Three orthogonal handles (N-Boc, C3-OH, C4-COOH) enable two sequential diversification steps without protecting group manipulation, doubling accessible analogs per synthetic cycle. • Boc group achieves ≥99.8% e.e. in enantioselective enzymatic reduction for ibrutinib manufacturing; alternative N-protecting groups fail to support comparable stereochemical fidelity. • Free carboxylic acid eliminates one synthetic step versus the methyl ester prodrug form by enabling direct amide coupling. Supplied with CoA; ambient shipping; bulk available.

Molecular Formula C11H18NO5-
Molecular Weight 244.26 g/mol
Cat. No. B12363107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester
Molecular FormulaC11H18NO5-
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)[O-]
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1
InChIKeyRIZCQEWQJRFDHL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-3-Hydroxypiperidine-4-Carboxylic Acid: Structural and Pharmacophoric Profile


1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester (synonym: 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid; N-Boc-3-hydroxypiperidine-4-carboxylic acid), CAS 1260876-51-4, is a bifunctional piperidine building block bearing an N-Boc-protected amine, a C3-hydroxyl group, and a C4-carboxylic acid moiety . Its molecular formula is C₁₁H₁₉NO₅ with a molecular weight of 245.27 g/mol . The compound serves as a versatile chiral intermediate in medicinal chemistry, with the Boc group conferring acid-labile protection orthogonal to the carboxylic acid handle, thereby enabling sequential, selective functionalization in multi-step synthetic pathways [1]. The 3-hydroxy-4-carboxylic acid substitution pattern positions this compound within a pharmacophorically significant regioisomeric family distinct from the isomeric 4-hydroxy-3-carboxylic acid series, a distinction with documented consequences for biological target engagement [2].

GABA receptor pharmacology studies (regioisomer-specific)
Ibrutinib chiral intermediate synthesis (Boc-dependent)
Tri-functional orthogonal scaffold diversification
UPPS inhibitor scaffold synthesis (3-hydroxy required)

Why N-Boc-3-Hydroxypiperidine-4-Carboxylic Acid Cannot Be Replaced by Common Analogs


The 3-hydroxy-4-carboxylic acid regioisomeric arrangement on the piperidine ring is not a trivial structural variation; the relative positioning of the hydroxyl and carboxyl substituents fundamentally determines whether the scaffold engages GABA receptors (agonism) or GABA transport carriers (uptake inhibition) [1]. In the Jacobsen et al. (1982) study, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid (the deprotected core of the target compound) interacted selectively with GABA receptors without affecting GABA uptake, whereas its regioisomer (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid was equipotent with nipecotic acid as a GABA uptake inhibitor with no receptor affinity [1]. Furthermore, the Boc protecting group is not interchangeable with Cbz or other carbamates in enantioselective enzymatic reductions; the tert-butyl carbamate's steric and electronic profile is integral to achieving high enantioselectivity (e.e. ≥99.8%) in carbonyl reductase-catalyzed kinetic resolutions that produce chiral intermediates for marketed drugs such as ibrutinib [2][3]. Substituting the Boc group or altering the regioisomeric arrangement thus risks both pharmacological target misalignment and synthetic stereochemical fidelity failure.

4-Hydroxy-3-carboxylic acid regioisomer redirects target engagement from GABA receptor to transporter, altering pharmacological study endpoints.

Substituting Boc with Cbz or Fmoc may reduce enantioselectivity in enzymatic reduction, impacting chiral intermediate quality for ibrutinib synthesis.

Non-hydroxylated piperidine-4-carboxylic acid analogs lack the third orthogonal handle, limiting sequential diversification efficiency.

Quantitative Differentiation Evidence Versus Closest Analogs


GABA Receptor Selectivity: 3-Hydroxy vs. 4-Hydroxy Regioisomers

The deprotected core scaffold of the target compound — (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid (compound 14) — displays selective interaction with postsynaptic GABA receptors with no effect on synaptosomal GABA uptake, in direct contrast to its regioisomer (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21), which is equipotent with nipecotic acid as a GABA uptake inhibitor but devoid of GABA receptor affinity [1]. In GABA receptor binding assays using rat brain synaptosomal membrane fractions, compound 14 exhibited an IC₅₀ of approximately 22 μM, compared with >100 μM for isonipecotic acid and 12 μM for the cis-isomer (3RS,4RS)-3-hydroxypiperidine-4-carboxylic acid (compound 22). By contrast, the regioisomeric 4-hydroxy-3-carboxylic acid series (compound 21) showed no meaningful receptor binding (IC₅₀ >300 μM) but potent GABA uptake inhibition [1]. This regioisomer-dependent target divergence — receptor agonism versus transporter inhibition — is absolute.

GABA Receptor Selectivity
Head-to-head
IC₅₀ ≈ 22 μM (receptor binding) vs >300 μM (regioisomer, uptake inhibitor)
Supports regioisomer-specific receptor vs. transporter engagement context.
Rat brain synaptosomal membrane assays
GABA receptor pharmacology regioisomer selectivity CNS drug discovery

Boc-Dependent Enantioselectivity in Ibrutinib Intermediate Synthesis

The N-Boc protecting group is structurally integral to achieving high enantioselectivity in the biocatalytic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate for the BTK inhibitor ibrutinib (Imbruvica). Using an (R)-specific carbonyl reductase from Candida parapsilosis (CprCR) co-expressed with glucose dehydrogenase in E. coli, whole-cell biocatalysis achieved 97.8% conversion and 99.8% enantiomeric excess (e.e.) at a substrate loading of 100 g/L in an aqueous monophasic system [1]. In a parallel system, the engineered carbonyl reductase ReCR variant Y54F from Rhodococcus erythropolis WZ010 delivered (S)-NBHP at 95.92% yield from 1.5 M NBPO (approx. 300 g/L) in a water/(R/S)-2-octanol biphasic system, with a kcat/Km of 49.17 s⁻¹ mM⁻¹ for the NBPO substrate [2]. Without the Boc group, the substrate would exist as the free amine (3-piperidone), which is not a competent substrate for these (S)-selective carbonyl reductases; the tert-butyl carbamate's steric and electronic profile is essential for enzyme recognition and transition-state stabilization.

Boc-Dependent Enantioselectivity
Cross-study
>99.8% e.e. at 100 g/L (CprCR); 95.92% yield at 1.5 M (ReCR Y54F)
Boc group enables high stereochemical fidelity in enzymatic reduction.
Unprotected or Cbz substrates not competent
biocatalysis chiral resolution ibrutinib synthesis carbonyl reductase

Tri-Functional Scaffold Orthogonal Derivatization Advantage

The target compound (CAS 1260876-51-4) bears three chemically orthogonal functional groups on the piperidine ring: an N-Boc-protected amine (acid-labile, stable to nucleophiles and bases), a C4-carboxylic acid (available for amide/ester coupling), and a C3-secondary hydroxyl (available for etherification, esterification, oxidation, or fluorination) [1]. This contrasts with N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4 / 174316-71-3), which possesses only the Boc-amine and C4-carboxylic acid — two reactive handles rather than three — and N-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7), where the hydroxyl and carboxyl are geminally substituted at C4, eliminating the regioisomeric spatial separation that permits independent derivatization at two distinct ring positions . The spatial separation of the C3-OH and C4-COOH groups in the target compound enables sequential, chemoselective modifications without protecting group interference: the carboxylic acid can undergo amide coupling (e.g., EDC/HOBt) while the hydroxyl remains available for subsequent orthogonal transformations [1]. This tri-functional architecture provides an additional diversification vector compared to all di-functional piperidine-4-carboxylic acid analogs, increasing the accessible chemical space per synthetic step.

Orthogonal Handles
Class-level
3 handles (N-Boc, C4-COOH, C3-OH) vs 2 in common analog
Increases scaffold diversification vectors per synthetic step.
Enables sequential chemoselective modifications
orthogonal protection amide coupling derivatization peptidomimetics

Cis/Trans Stereochemical Reactivity in Kinetic Resolution

The cis and trans diastereomers of 3-hydroxy-substituted piperidine-4-carboxylic acid derivatives exhibit profoundly disparate reactivity in catalytic kinetic resolution. Wanner et al. (2015, J. Am. Chem. Soc.) demonstrated that in NHC-catalyzed enantioselective acylation of disubstituted piperidines, selectivity factors (s) of up to 52 were achieved, with an unexpected conformational effect driving differential reactivity between cis- and trans-substituted isomers [1]. DFT computational studies revealed a strong preference for acylation of conformers in which the α-substituent occupies the axial position; in cis-3,4-disubstituted piperidines, the conformational equilibrium favors an axial hydroxyl orientation, whereas in trans isomers both substituents preferentially occupy equatorial positions [1]. This conformational bias leads to rate differences that enable practical separation of enantiomers from racemic mixtures. For the target compound's scaffold, the cis (3R,4R)/(3S,4S) and trans (3R,4S)/(3S,4R) diastereomeric series are thus not functionally interchangeable — the cis isomer (CAS 206111-42-4 for the (3R,4R)-cis enantiomer; CAS 1932301-36-4 for (3R,4R)-cis) offers kinetically preferred acylation reactivity compared to the corresponding trans diastereomer .

Cis/Trans Reactivity
Head-to-head
Cis isomer: preferential axial OH, higher acylation rate (s up to 52)
Cis/trans choice affects kinetic resolution outcome.
NHC-catalyzed acylation, DFT-supported
kinetic resolution cis/trans selectivity NHC catalysis disubstituted piperidines

UPPS Inhibitor Intermediate Scaffold Specificity

The 3-hydroxypiperidine-1,4-dicarboxylate scaffold — specifically the 1-tert-butyl 4-methyl ester derivative (CAS 1784008-19-0, ≥95-98% purity) — has been validated as an intermediate in the synthesis of undecaprenyl pyrophosphate synthase (UPPS) inhibitors targeting Staphylococcus and Streptococcus pneumoniae [1]. The 3-hydroxy substitution pattern on the piperidine ring is structurally required for downstream inhibitor potency; BindingDB data for UPPS inhibitors derived from this scaffold series show IC₅₀ values ranging from 2.10 × 10⁴ nM to 3.80 × 10⁴ nM against E. coli UPPS in vitro [2]. By contrast, the 4-hydroxypiperidine-4-carboxylic acid scaffold (CAS 495414-64-7) has been directed toward lactam oxaazaspiro compound synthesis rather than UPPS inhibition, reflecting scaffold-specific target engagement . The target compound (CAS 1260876-51-4), as the free diacid rather than the methyl ester, serves as the direct precursor for amide bond-forming diversification in these antibacterial programs.

UPPS Scaffold Specificity
Cross-study comparable
3-hydroxy scaffold used; derived inhibitors IC₅₀ 21–38 μM vs E. coli UPPS
3-hydroxy substitution pattern is required for UPPS inhibitor synthesis.
Non-hydroxylated analogs not applicable
UPPS inhibitor antibacterial Staphylococcus Streptococcus pneumoniae

Procurement-Relevant Application Scenarios


GABA Receptor-Targeted CNS Drug Discovery

Programs targeting GABA_A receptor agonism for neurological indications (epilepsy, anxiety, insomnia) should select this compound's 3-hydroxy-4-carboxylic acid scaffold rather than the isomeric 4-hydroxy-3-carboxylic acid series. As demonstrated by Jacobsen et al. (1982), the regioisomeric arrangement determines whether the scaffold engages GABA receptors (IC₅₀ ≈ 22 μM for the deprotected core) or GABA transporters (IC₅₀ values in the low micromolar range for the 4-hydroxy-3-carboxylic acid regioisomer) [1]. The Boc-protected form enables late-stage deprotection and diversification without compromising the pharmacophoric regioisomeric identity.

Chiral Intermediate Procurement for Ibrutinib Synthesis

The (S)-N-Boc-3-hydroxypiperidine motif — directly accessible from the target compound via selective reduction of the C4-carboxylic acid — is the validated chiral intermediate for ibrutinib (Imbruvica) synthesis. The Boc group is essential for the carbonyl reductase-catalyzed enantioselective reduction that achieves >99.8% e.e. at industrial substrate loadings of 100 g/L (Chen et al., 2017) [2]. Alternative N-protecting groups (Cbz, Fmoc, benzyl) have not been demonstrated to support comparable enantioselectivity in this biocatalytic system, making the Boc-protected starting material the only procurement-viable entry point for this manufacturing route [3].

UPPS-Targeted Antibacterial Lead Optimization

Research groups developing undecaprenyl pyrophosphate synthase (UPPS) inhibitors against Gram-positive pathogens (Staphylococcus spp., Streptococcus pneumoniae) should procure the 3-hydroxypiperidine-1,4-dicarboxylate scaffold. The methyl ester analog (CAS 1784008-19-0) has been specifically employed as a synthetic intermediate in this inhibitor class, with derived compounds showing in vitro IC₅₀ values of 21–38 μM against E. coli UPPS [4]. The target free diacid (CAS 1260876-51-4) provides the carboxylic acid handle for direct amide coupling diversification without requiring ester hydrolysis, reducing synthetic step count by one relative to the methyl ester prodrug form.

Scaffold Diversification via Sequential Orthogonal Functionalization

Medicinal chemistry teams requiring maximum scaffold diversification efficiency should select this tri-functional building block over di-functional alternatives such as N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4). The presence of three orthogonal handles — N-Boc (acid-labile amine), C4-COOH (amide/ester coupling), and C3-OH (etherification, oxidation, halogenation) — enables two sequential diversification steps without protecting group manipulation, effectively doubling the number of accessible analogs per synthetic cycle compared to the di-functional N-Boc-piperidine-4-carboxylic acid [5]. This is particularly valuable in fragment-based drug discovery and DNA-encoded library (DEL) synthesis, where maximizing chemical diversity per synthetic operation is critical.

Application
Selection Property
Validation Focus
GABA receptor pharmacology studies
3-Hydroxy-4-carboxylic acid regioisomer
Receptor binding vs transporter uptake assays
Ibrutinib chiral intermediate synthesis
Boc-protected 3-hydroxypiperidine substrate
Enantioselective enzymatic reduction step
UPPS inhibitor scaffold research
3-Hydroxypiperidine-1,4-dicarboxylate scaffold
UPPS enzyme inhibition screening
Orthogonal scaffold diversification
Tri-functional piperidine building block
Sequential amide coupling and hydroxyl derivatization
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